molecular formula C24H51ClNO5P B1206343 O-alkylglycerolipid CAS No. 83310-03-6

O-alkylglycerolipid

Cat. No.: B1206343
CAS No.: 83310-03-6
M. Wt: 500.1 g/mol
InChI Key: QWOGUZHVBMCFPK-UHFFFAOYSA-N
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Description

O-alkylglycerolipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone and an ester bond at the sn-2 position. Their general structure is 1-O-alkyl-2-O-acyl-sn-glycerol, where the alkyl chain (e.g., octadecyl, C18:0) is linked via an ether bond, and the acyl group (e.g., palmitoyl, C16:0) is esterified . These compounds are synthesized chemically through alkylation of isopropylidene-sn-glycerol with alkyl halides (e.g., 1-bromooctadecane) using sodium hydride, followed by deketalation and subsequent acylation .

Properties

CAS No.

83310-03-6

Molecular Formula

C24H51ClNO5P

Molecular Weight

500.1 g/mol

IUPAC Name

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3

InChI Key

QWOGUZHVBMCFPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Other CAS No.

131024-84-5

Synonyms

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine
1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine
OCDPC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-alkylglycerolipid typically involves multiple steps. One common method includes the reaction of 2-chloro-3-hexadecoxypropyl chloride with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

O-alkylglycerolipid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted phosphates or amines.

Scientific Research Applications

O-alkylglycerolipid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane interactions and signaling pathways.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-alkylglycerolipid involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylacylglycerophospholipids

Alkylacylglycerophospholipids, such as 1-O-alkyl-2-O-acyl-sn-glycero-phosphate (alkylacyl phosphatidic acid), share the core structure of O-alkylglycerolipids but include a phosphate group at the sn-3 position.

Key Differences:
Property O-Alkylglycerolipid Alkylacylglycerophospholipid
Backbone Modification Unmodified glycerol Phosphate group at sn-3
Synthesis Alkylation + acylation Additional phosphorylation step post-synthesis
Function PKC inhibition Precursor for phospholipid biosynthesis

The phosphate group in alkylacylglycerophospholipids introduces polarity, enabling integration into lipid bilayers and participation in membrane-associated signaling. In contrast, O-alkylglycerolipids lack this modification, favoring roles in intracellular signaling through direct PKC interaction .

Diacylglycerolipids (DAG)

Diacylglycerolipids feature ester bonds at both sn-1 and sn-2 positions. While structurally analogous to O-alkylglycerolipids, their synthesis and stability differ significantly.

Key Differences:
Property This compound Diacylglycerolipid
Bond Type Ether (sn-1) + ester (sn-2) Ester bonds at sn-1 and sn-2
Chemical Stability Ether bonds resist hydrolysis Ester bonds prone to enzymatic/chemical cleavage
Biological Role Signaling modulation (e.g., PKC inhibition) Energy storage, membrane structure

The ether linkage in O-alkylglycerolipids enhances metabolic stability, making them more suitable for therapeutic applications compared to DAGs, which are rapidly metabolized .

Plasmalogens (Vinyl Ether Lipids)

Plasmalogens possess a vinyl ether bond at sn-1 and an ester bond at sn-2. While structurally similar, their reactivity and functions diverge.

Key Differences:
Property This compound Plasmalogen
Ether Bond Type Alkyl ether (stable) Vinyl ether (oxidatively labile)
Synthesis Chemical alkylation Enzymatic desaturation of alkyl ethers
Function Direct signaling modulation Membrane fluidity, antioxidant roles

Plasmalogens’ vinyl ether bond confers susceptibility to oxidative damage, whereas O-alkylglycerolipids’ alkyl ether bonds enhance resilience, favoring roles in sustained signaling .

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